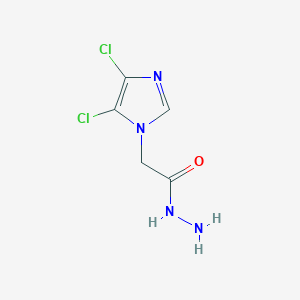
3-Formyl-N-methylbenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds such as N,N-Diethyl-3-methylbenzamide, and derivatives, has been widely studied. For instance, a method involves the catalyzed synthesis from toluic acid and oxalyl chloride in the presence of dimethyl formamide, showcasing beginner chemists' comparison of complementary synthetic methods (Habeck, Diop, & Dickman, 2010). Additionally, the synthesis of isoindolinone derivatives via palladium iodide catalyzed multicomponent carbonylative approaches indicates the versatility in synthesizing complex structures starting from benzamide derivatives (Mancuso et al., 2014).
Molecular Structure Analysis
The structural analysis of compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide through various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS) and X-ray analysis helps in understanding the molecular configuration and the importance of substituent groups in chemical behavior (Al Mamari & Al Lawati, 2019).
Chemical Reactions and Properties
The reactivity of benzamide derivatives under various conditions has been explored, demonstrating their potential in forming complex molecular structures. For example, the Rh(III)-catalyzed synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides showcases the ability of benzamide derivatives to undergo C-H bond activation and cycloaddition reactions (Li et al., 2019).
Wissenschaftliche Forschungsanwendungen
Novel crystalline forms of related compounds : A study by Norman (2008) described specific crystalline forms of a compound similar to 3-Formyl-N-methylbenzamide, highlighting its use in treating disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Oxidation processes : Iley et al. (1990) investigated the oxidation of N,N-dimethylbenzamides to corresponding N-formyl-N-methylbenzamides, providing insights into reaction mechanisms and kinetic effects (Iley et al., 1990).
Synthesis and chemical education : Habeck et al. (2010) presented a synthesis method for N,N-Diethyl-3-methylbenzamide (DEET), demonstrating how beginner chemists can compare synthetic methods (Habeck et al., 2010).
Ruthenium complexes with carboxylic amides : Gericke and Wagler (2016) explored the synthesis and characterization of ruthenium complexes with diphenylphosphino derivatives of N-methylbenzamide, offering potential applications in chemistry (Gericke & Wagler, 2016).
Selective anti-Helicobacter pylori agents : Ando, Kawamura, and Chiba (2001) developed 3-(Arylacetylamino)-N-methylbenzamides as potent inhibitors of Helicobacter pylori, showing significant anti-bacterial activity under acidic conditions (Ando, Kawamura, & Chiba, 2001).
Role in DNA repair : Cleaver, Milam, and Morgan (1985) studied 3-Aminobenzamide, a related inhibitor, to understand its role in DNA repair and poly(ADP-ribose) synthesis, revealing complex cellular effects (Cleaver, Milam, & Morgan, 1985).
Insect repellent and toxicity : Research on N,N-Diethyl-3-methylbenzamide (DEET) has shown its effectiveness as an insect repellent and raised safety concerns, especially in combination with other chemicals (Qiu, Jun, & McCall, 1998); (Corbel et al., 2009).
Metabolism of related compounds : Ross et al. (1983) investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, contributing to understanding the stability and degradation pathways of these compounds (Ross et al., 1983).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-formyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAHSNUDSPSSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622027 | |
| Record name | 3-Formyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183739-65-3 | |
| Record name | 3-Formyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)








![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)



